molecular formula C11H10N2O2 B13700401 4-Methyl-2-(4-nitrophenyl)pyrrole

4-Methyl-2-(4-nitrophenyl)pyrrole

Cat. No.: B13700401
M. Wt: 202.21 g/mol
InChI Key: HVOLKVKMKPKJFT-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a methyl group at the 4-position and a nitrophenyl group at the 2-position of the pyrrole ring. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of a nitrophenyl-substituted ketone with an amine under acidic conditions to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-nitrophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-nitrophenyl)pyrrole is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O2/c1-8-6-11(12-7-8)9-2-4-10(5-3-9)13(14)15/h2-7,12H,1H3

InChI Key

HVOLKVKMKPKJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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